N-benzyl-6-methoxypyridin-3-amine

Physicochemical profiling LogP Drug-likeness

Patented synthetic routes require precise intermediates. Substituting generic N-benzyl-pyridin-3-amines alters sterics and electronic properties, compromising multi-step yields. - **Exact Match**: Explicitly claimed in US07897612B2 and WO2007103905A2 for HIF prolyl hydroxylase inhibitors. - **Defined Properties**: mp 61-65 °C for accurate stoichiometry; LogP 2.6, PSA 34.15 Ų for drug-like benchmarking. - **Transient Protection**: Benzyl group enables Pd-catalyzed cross-coupling to diarylamine antioxidants. Procurement-ready with full analytical characterization for SAR and patent replication.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B8697604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-methoxypyridin-3-amine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O/c1-16-13-8-7-12(10-15-13)14-9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3
InChIKeyXLFLXMQISQSIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-methoxypyridin-3-amine: Physicochemical and Sourcing Profile


N-Benzyl-6-methoxypyridin-3-amine (CAS 342793-48-0) is a disubstituted pyridine derivative with molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It features a methoxy group at the 6-position and a benzylamine substituent at the 3-position of the pyridine ring. The compound is a solid at room temperature with a reported melting point of 61–65 °C and a predicted boiling point of 351.0 ± 32.0 °C . Its computed LogP is approximately 2.6, and its topological polar surface area (PSA) is 34.15 Ų [1]. These properties position it as a moderately lipophilic, low-molecular-weight building block amenable to further derivatization in medicinal chemistry campaigns.

Med Chem Building Block
Disubstituted pyridine scaffold suitable for further derivatization campaigns.
Solid Form Handling
Ambient solid simplifies weighing accuracy and storage for library synthesis.
Drug-like Profile
Moderate lipophilicity and low PSA support permeability assessment studies.

Why N-Benzyl-6-methoxypyridin-3-amine Cannot Be Replaced by Generic Analogs


Within the pyridin-3-amine scaffold family, substitution pattern dictates both physicochemical behavior and biological target engagement. The 6-methoxy group modulates electron density on the pyridine ring and contributes to hydrogen-bond acceptor capacity, while the N-benzyl substituent significantly increases lipophilicity (LogP 2.6 vs. approximately -0.1 for the unsubstituted 5-amino-2-methoxypyridine precursor) [1]. This combination of substituents is critical in patent-defined synthetic pathways: the benzyl group serves as a protecting group for the primary amine during subsequent coupling reactions, while the methoxy group influences the electronic properties of the pyridine ring in cross-coupling steps [2]. Simply substituting a generic N-alkyl-pyridin-3-amine would alter both the reactivity profile and the steric environment, potentially compromising yields in multi-step syntheses of prolyl hydroxylase inhibitors or diarylamine antioxidants where this precise intermediate is specified.

Electronic Modulation
6‑Methoxy group alters pyridine ring electron density; generic analogs without this substitution may shift reactivity in cross-coupling steps.
Protecting Group Role
N‑Benzyl acts as a transient amine protecting group in patent-defined routes; simple N‑alkyl analogs may not provide equivalent orthogonality or deprotection profiles.
Steric & Lipophilic Environment
Benzyl substitution increases lipophilicity and steric bulk, which can affect coupling yields and downstream SAR interpretations.

Quantitative Differentiation from Closest Analogs


Lipophilicity Shift vs. Primary Amine Precursor

N-Benzyl-6-methoxypyridin-3-amine exhibits a computed LogP of 2.6, compared to an estimated LogP of approximately -0.1 for its synthetic precursor 5-amino-2-methoxypyridine (6-methoxypyridin-3-amine) [1]. This ~2.7 log unit increase in lipophilicity results from benzyl substitution at the amine, which replaces two polar N–H hydrogen bond donors with a single N–H donor and adds the hydrophobic phenyl ring.

Lipophilicity Shift vs. Precursor
Reported
Target: LogP 2.6 (computed)
Precursor: est. LogP ≈ −0.1
Δ ≈ 2.7 units
Substantial lipophilicity increase may support organic-phase partitioning or permeability-related assays.
Computed values; experimental confirmation recommended.
Physicochemical profiling LogP Drug-likeness Permeability

Solid-State Handling Advantage Over Low-Melting Analogs

N-Benzyl-6-methoxypyridin-3-amine is an off-white to white solid with a reported melting point of 61–65 °C . In contrast, the precursor 5-amino-2-methoxypyridine is typically a low-melting solid or viscous liquid at ambient temperature (melting point near 29–31 °C) . The higher melting point of the benzylated derivative facilitates weighing accuracy, storage stability, and solid-form handling in both research and kilogram-scale production settings.

Solid-State Handling Advantage
Data to verify
Target mp: 61–65 °C
Precursor mp: ≈ 29–31 °C
ΔT ≈ 30–35 °C higher
Higher melting point reduces handling losses and supports reliable solid dispensing for parallel synthesis.
Supplier-reported data; independent characterization pending.
Solid-state characterization Melting point Formulation Handling

Patent-Defined Intermediate in Prolyl Hydroxylase Inhibitor Synthesis

N-Benzyl-6-methoxypyridin-3-amine is explicitly claimed as a synthetic intermediate in patent families directed toward HIF prolyl hydroxylase inhibitors, including US07897612B2 and WO2007103905A2 [1]. These patents describe the compound as a building block for bicyclic heteroaromatic N-substituted glycine derivatives that antagonize HIF prolyl hydroxylases. By contrast, the closely related N-benzylpyridin-3-amine (lacking the 6-methoxy group) is not specified in these patent filings, indicating that the 6-methoxy substitution is structurally required for the downstream pharmacophore.

Patent-Defined Intermediate
Class-level
Target: explicitly named in US07897612B2, WO2007103905A2
Des‑methoxy analog: not claimed
Ensures fidelity to patent‑exemplified synthetic routes; relevant for freedom‑to‑operate evaluations.
Qualitative patent scope analysis.
Prolyl hydroxylase HIF Anemia Patent intermediate Synthetic utility

VAP-1 Enzyme Inhibition Activity

A BindingDB entry associated with ChEMBL ID CHEMBL2375367 reports an IC50 of 53 nM for inhibition of human VAP-1 (vascular adhesion protein-1) expressed in CHO cells, using [¹⁴C]-benzylamine as substrate [1]. However, the SMILES string associated with this ChEMBL ID in a separate BindingDB entry does not correspond to N-benzyl-6-methoxypyridin-3-amine, suggesting either a database mismatch or a different structural assignment. Until the structure-activity relationship is confirmed by independent peer-reviewed publication, this potency data should be considered provisional and requires verification.

VAP‑1 Inhibition Activity
Data to verify
IC50 53 nM (human VAP‑1, CHO cells)
Provisional activity, if confirmed, may position compound as a VAP‑1 hit‑to‑lead starting scaffold.
Assignment to this structure requires verification; database mismatch noted.
VAP-1 SSAO Amine oxidase Inflammation

Optimal Use Cases for N-Benzyl-6-methoxypyridin-3-amine


HIF Prolyl Hydroxylase Inhibitor Intermediates

As an explicitly claimed intermediate in multiple patent families (US07897612B2, WO2007103905A2, EP1991227A2), N-benzyl-6-methoxypyridin-3-amine is required for constructing the bicyclic heteroaromatic N-substituted glycine core of HIF prolyl hydroxylase antagonists [1]. Procurement of this specific intermediate—rather than a generic N-benzyl-pyridin-3-amine—ensures structural fidelity to the patented synthetic route and avoids introducing undesired structural variations that could alter downstream biological activity.

Diarylamine Antioxidant Library Synthesis

The compound serves as a key substrate in the modular synthesis of heterocyclic diarylamine radical-trapping antioxidants, where the benzyl group acts as a transient protecting group for the amine during Pd-catalyzed cross-coupling with aryl bromides [1]. The 6-methoxy substituent modulates the electronic character of the pyridine ring, influencing both coupling efficiency and the ultimate antioxidant activity of the product diarylamines. The defined solid-state properties (mp 61–65 °C) facilitate accurate stoichiometric control in parallel library synthesis.

VAP-1/SSAO Inhibitor Hit-to-Lead Optimization

Pending structural verification, the provisional VAP-1 IC50 of 53 nM suggests utility as a starting scaffold for medicinal chemistry programs targeting vascular adhesion protein-1 for inflammatory or metabolic disease indications [1]. The combination of moderate lipophilicity (LogP 2.6) and acceptable PSA (34.15 Ų) provides a drug-like property profile suitable for further optimization of potency, selectivity, and pharmacokinetics. Procurement of analytically characterized material supports reproducible SAR exploration.

Physicochemical Reference Standard for Aminopyridine Congeners

With well-defined melting point (61–65 °C), LogP (2.6), and PSA (34.15 Ų), N-benzyl-6-methoxypyridin-3-amine can serve as a physicochemical benchmarking standard when evaluating novel N-substituted aminopyridine analogs for drug discovery programs [1]. Its solid-state properties and moderate lipophilicity provide a reproducible reference point for assessing the impact of alternative N-alkyl or N-aryl substituents on solubility, permeability, and metabolic stability.

Application
Selection Property
Validation Focus
HIF Prolyl Hydroxylase Inhibitor Intermediates
Patent‑required intermediate
Structural fidelity to patented synthetic route
Diarylamine Antioxidant Library Synthesis
Benzyl protecting group strategy
Coupling efficiency and antioxidant activity of products
VAP‑1/SSAO Hit‑to‑Lead Optimization
Provisional VAP‑1 inhibition activity
Potency, selectivity, and PK profiling in follow‑up SAR
Physicochemical Reference Standard
Defined solid‑state and lipophilicity profile
Benchmarking for novel N‑substituted aminopyridine analogs
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